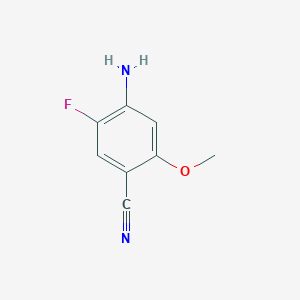

4-Amino-5-fluoro-2-methoxybenzonitrile

Beschreibung

BenchChem offers high-quality 4-Amino-5-fluoro-2-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-fluoro-2-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-5-fluoro-2-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDRONIICFXXIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 4-Amino-5-fluoro-2-methoxybenzonitrile vs 2-fluoro isomer

Technical Guide: Structural & Functional Analysis of 4-Amino-5-fluoro-2-methoxybenzonitrile vs. Its 2-Fluoro Regioisomer

Executive Summary

This guide provides a high-resolution technical analysis comparing 4-Amino-5-fluoro-2-methoxybenzonitrile (Isomer A) with its critical regioisomer, 4-Amino-2-fluoro-5-methoxybenzonitrile (Isomer B) .

These fluorinated benzonitriles are high-value scaffolds in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and CNS-active agents. The precise placement of the fluorine atom—whether at the C5 (meta to nitrile) or C2 (ortho to nitrile) position—dictates the molecule's electronic profile, metabolic stability, and synthetic accessibility.

Key Takeaway: While Isomer A is often employed to block metabolic oxidation at the C5 position, Isomer B is frequently utilized to modulate the pKa of the aniline nitrogen and influence the conformational lock of the resulting pharmacophore via intramolecular hydrogen bonding.

Structural & Electronic Characterization

The distinction between these isomers goes beyond simple connectivity; it fundamentally alters the electronic landscape of the benzene ring, affecting subsequent nucleophilic aromatic substitutions (

Comparative Physicochemical Profile

| Feature | Isomer A (5-Fluoro) | Isomer B (2-Fluoro) |

| IUPAC Name | 4-amino-5-fluoro-2-methoxybenzonitrile | 4-amino-2-fluoro-5-methoxybenzonitrile |

| CAS Number | 1240498-26-1 (Generic ref) | 1441723-24-5 |

| F-Position relative to CN | meta | ortho |

| F-Position relative to NH₂ | ortho | meta |

| Electronic Effect on CN | Moderate Inductive ( | Strong Inductive ( |

| Aniline pKa (Predicted) | ~3.2 - 3.5 (Lower due to ortho-F) | ~3.8 - 4.1 |

| Key ¹H NMR Feature | H6 (ortho to F) shows large | H3 (ortho to F) shows large |

Electronic Causality

-

Isomer A (5-Fluoro): The fluorine atom is ortho to the amino group. Through the Inductive effect (

), it significantly pulls electron density from the nitrogen, lowering the basicity (and nucleophilicity) of the aniline. This makes Isomer A less reactive in subsequent coupling reactions (e.g., amide coupling) compared to Isomer B. -

Isomer B (2-Fluoro): The fluorine is ortho to the nitrile group. This dramatically increases the electrophilicity of the nitrile carbon, making it more susceptible to hydrolysis or nucleophilic attack (e.g., forming amidines). The aniline nitrogen, being meta to the fluorine, retains higher nucleophilicity.

Spectroscopic Differentiation (Self-Validating Protocol)

Distinguishing these isomers requires precise NMR analysis. The coupling constants (

The "Coupling Constant" Rule

-

Ortho Coupling (

): 8.0 – 11.0 Hz (Strong splitting) -

Meta Coupling (

): 5.0 – 7.0 Hz (Moderate splitting) -

Para Coupling (

): 0 – 2.0 Hz (Often unresolved singlets or broad peaks)

Diagnostic Logic

For Isomer A (5-Fluoro):

-

Proton H6 (Position 6): Located ortho to Fluorine (C5).

-

Signal: Doublet (d) with

.

-

-

Proton H3 (Position 3): Located meta to Fluorine (C5).

-

Signal: Doublet (d) with

.

-

For Isomer B (2-Fluoro):

-

Proton H3 (Position 3): Located ortho to Fluorine (C2).

-

Signal: Doublet (d) with

.

-

-

Proton H6 (Position 6): Located para to Fluorine (C2).

-

Signal: Singlet (s) or doublet with minimal splitting (

).

-

Figure 1: Decision tree for unambiguous NMR assignment of fluoro-methoxy-benzonitrile regioisomers.

Synthetic Pathways & Experimental Protocols

The synthesis of these isomers typically diverges early in the route due to the directing effects of the substituents.

Synthesis of Isomer B (4-Amino-2-fluoro-5-methoxybenzonitrile)

This is the more common "2-fluoro" intermediate. The synthesis leverages the strong directing effect of the fluorine to control nitration, followed by reduction.

Protocol:

-

Starting Material: 2-Fluoro-5-methoxybenzonitrile.

-

Nitration: Treat with

at 0°C. -

Reduction: Fe powder /

or

Detailed Step-by-Step (Nitration):

-

Charge a reactor with 2-Fluoro-5-methoxybenzonitrile (1.0 eq) and concentrated

(5.0 vol). Cool to -5°C. -

Add fuming

(1.1 eq) dropwise, maintaining internal temperature -

Stir for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench onto ice water. Filter the yellow precipitate (4-Amino-2-fluoro-5-methoxy-4-nitrobenzonitrile precursor).

-

Reduction: Suspend the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (3.0 eq) and Ammonium Chloride (3.0 eq). Reflux for 2 hours.

-

Filter hot through Celite. Concentrate filtrate to yield Isomer B .

Synthesis of Isomer A (4-Amino-5-fluoro-2-methoxybenzonitrile)

This isomer is synthetically more challenging because introducing a nitro group at position 4 (between OMe and F) is sterically crowded and electronically conflicting.

Preferred Route: Nucleophilic Aromatic Substitution (

-

Precursor: 4,5-Difluoro-2-methoxybenzonitrile.

-

Amination: Treatment with Ammonia (

) in autoclave.-

Regioselectivity: The nucleophile (

) attacks the carbon para to the methoxy group (C4) or para to the nitrile? -

Correction: In polyfluorobenzenes, nucleophiles attack para to the strongest electron-withdrawing group (CN). Therefore,

attacks C4 (para to CN), displacing the fluorine at C4. -

Result: This yields 4-Amino-5-fluoro-2-methoxybenzonitrile directly.

-

Figure 2: Divergent synthetic strategies for accessing Isomer A vs. Isomer B.

Applications in Drug Design

Metabolic Blocking (Isomer A)

In medicinal chemistry, the 4-position of an aniline ring is often a "soft spot" for Phase I metabolism (N-acetylation or oxidation). However, the para position relative to the aniline (C1 in this scaffold) is blocked by the nitrile.

The metabolic vulnerability often shifts to the electron-rich positions ortho to the methoxy group. By placing a fluorine at C5 (Isomer A), researchers block metabolic hydroxylation at this site, extending the half-life (

Conformational Control (Isomer B)

Isomer B (2-F) places the fluorine ortho to the nitrile. If the nitrile is subsequently converted to an amide or heterocycle, the fluorine can form an intramolecular hydrogen bond or electrostatic interaction with the NH of the new group, locking the molecule into a planar conformation. This "conformational restriction" pre-organizes the molecule for binding to kinase ATP pockets (e.g., in Osimertinib analogs).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783329, 4-Fluoro-2-methoxybenzonitrile. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Fluorinated Benzonitriles via Nucleophilic Substitution. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Amino-5-fluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is available for 4-Amino-5-fluoro-2-methoxybenzonitrile (CAS 1441723-24-5). The information presented herein is synthesized from the SDSs of structurally analogous compounds and available chemical data. This guide is intended for informational purposes and should be used to supplement, not replace, a thorough risk assessment conducted by qualified professionals.

Introduction

4-Amino-5-fluoro-2-methoxybenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The unique arrangement of an amino, a fluoro, and a methoxy group on the benzonitrile scaffold imparts a distinct electronic and steric profile, making it a valuable intermediate in the development of novel pharmaceutical agents and other complex organic molecules. Understanding the safe handling, storage, and disposal of this compound is paramount for ensuring laboratory safety and the integrity of research outcomes. This guide provides a comprehensive overview of the available safety and technical data for 4-Amino-5-fluoro-2-methoxybenzonitrile, with a focus on practical application in a research and development setting.

Hazard Identification and Classification

Based on the hazard profiles of structurally similar aminofluorobenzonitriles, 4-Amino-5-fluoro-2-methoxybenzonitrile is anticipated to be classified as hazardous.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

Signal Word: Danger [1]

Hazard Pictograms:

Precautionary Statements:

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P264: Wash skin thoroughly after handling. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]* Response:

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. [1] * P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. [1]* Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed. [1]

-

First-Aid Measures: An Emergency Response Protocol

Immediate and appropriate first aid is critical in the event of exposure. The following protocol is based on best practices for handling toxic nitrile compounds. [2][3]

Caption: Emergency First-Aid Workflow for Exposure.

Detailed First-Aid Procedures:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. [4]If breathing has stopped, provide artificial respiration. [2]Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. [2]Wash the affected area with plenty of soap and water for at least 15 minutes. [5]If skin irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [5]Remove contact lenses if present and easy to do. Continue rinsing. [5]Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. [6]If the person is conscious, rinse their mouth with water. [1]Never give anything by mouth to an unconscious person. [7]Seek immediate medical attention.

Fire-Fighting Measures

While 4-Amino-5-fluoro-2-methoxybenzonitrile is a solid and not expected to be highly flammable, it may combust at high temperatures, producing hazardous decomposition products.

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [8] Specific Hazards Arising from the Chemical: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [8] Protective Equipment and Precautions for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear. [9]* Fight the fire from an upwind position to avoid hazardous vapors and fumes. [10]* Use water spray to cool unopened containers. [11]* Prevent fire-fighting water from entering drains or water sources. [10]

Accidental Release Measures

In the event of a spill, immediate action is required to prevent contamination and exposure.

Caption: Accidental Release Response Workflow.

Step-by-Step Protocol:

-

Personal Precautions: Evacuate unnecessary personnel from the area. [8]Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. [12]2. Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways. [8]3. Methods for Containment and Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a designated, labeled container for disposal. [5]Avoid generating dust. [13]The spill area should be decontaminated with a suitable cleaning agent.

Handling and Storage

Proper handling and storage are essential for maintaining the chemical's integrity and ensuring worker safety.

Caption: Key Principles of Safe Handling and Storage.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood. [1]* Avoid all personal contact, including inhalation of dust. [7]* Wear appropriate personal protective equipment (PPE). [14]* Take precautionary measures against static discharge. [8] Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place. [5]* Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [15]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are crucial for minimizing exposure.

Engineering Controls:

-

A well-maintained chemical fume hood is the primary engineering control for handling this powdered substance. [12]* Ensure that eyewash stations and safety showers are readily accessible. [16] Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. [14] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. [14][17] |

| Respiratory Protection | If engineering controls are not sufficient, a NIOSH-approved respirator for toxic dusts should be used. [15] |

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇FN₂O |

| Molecular Weight | 166.15 g/mol |

| Appearance | White to off-white solid (inferred) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Stability and Reactivity

Reactivity: The reactivity of 4-Amino-5-fluoro-2-methoxybenzonitrile is influenced by its functional groups. The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The aromatic ring is activated towards electrophilic substitution by the amino and methoxy groups, and deactivated by the nitrile and fluoro groups.

Caption: Stability and Reactivity Profile.

Chemical Stability: Stable under recommended storage conditions. [15] Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.

Conditions to Avoid: Excessive heat and exposure to incompatible materials. [15] Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [15] Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride. [8]

Toxicological Information

No specific toxicological data is available for 4-Amino-5-fluoro-2-methoxybenzonitrile. The information below is based on data from analogous compounds.

Acute Toxicity:

| Route | Classification | Basis |

| Oral | Toxic if swallowed | Based on data for 4-Amino-2,5-difluorobenzonitrile. [1] |

| Dermal | Toxic in contact with skin | Based on data for 4-Amino-2,5-difluorobenzonitrile. [1] |

| Inhalation | Toxic if inhaled | Based on data for 4-Amino-2,5-difluorobenzonitrile. [1] |

Skin Corrosion/Irritation: Causes skin irritation. [1] Serious Eye Damage/Eye Irritation: Causes serious eye irritation. [1] Respiratory or Skin Sensitization: No data available.

Germ Cell Mutagenicity: No data available.

Carcinogenicity: No data available.

Reproductive Toxicity: No data available.

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [18] Specific Target Organ Toxicity (Repeated Exposure): No data available.

Aspiration Hazard: Not applicable for a solid.

Ecological Information

No specific ecological data is available for this compound. It is recommended to prevent its release into the environment. Many nitrile compounds are harmful to aquatic life. [15]

Disposal Considerations

Waste disposal should be conducted in accordance with all local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. [19]It is recommended to use a licensed professional waste disposal service to dispose of this material. [20]

Transport Information

Based on the anticipated toxicity, this compound would likely be regulated for transport.

-

UN Number: Likely UN3439 (NITRILES, SOLID, TOXIC, N.O.S.)

-

Transport Hazard Class: 6.1 (Toxic)

-

Packing Group: III

Consult the latest regulations for specific transport requirements.

Regulatory Information

This compound may be subject to various national and international regulations. Users should ensure compliance with all applicable laws.

References

- Sigma-Aldrich. (2026, January 13).

- Carl ROTH. (2025, March 31).

- West Liberty University. (n.d.). Material Safety Data Sheet: 2,4-Difluoronitrobenzene, 99%.

- MDPI. (2023, June 15). Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants.

- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Fluoro-2-methoxybenzonitrile.

- Palamatic Process. (n.d.).

- ChemScene. (n.d.). 2-Amino-5-methoxybenzonitrile.

- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards.

- Tokyo Chemical Industry. (2024, December 11). Safety Data Sheet: 4-Amino-2,5-difluorobenzonitrile.

- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Amino-2,5-difluorobenzonitrile.

- Fertilizers Europe. (2015). Guidance for Fighting Fires and/or Decomposition Involving Solid Mineral Nitrogen-Based Fertilizers.

- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.

- Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). First Aid for Chemical Exposures.

- Carl ROTH. (n.d.).

- MDPI. (n.d.).

- University of Rochester Medical Center. (n.d.). First Aid: Chemical Exposure.

- CymitQuimica. (2024, December 19). Safety Data Sheet: 5-Formyl-2-methoxybenzonitrile.

- Wikipedia. (n.d.). Naphthalene.

- Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride.

- DuraLabel Resources. (2026, January 15).

- MU Extension. (1993, October 1). Fires in Agricultural Chemicals.

- PubChem. (n.d.). 2-Amino-5-nitrobenzonitrile.

- Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.

- Google Patents. (n.d.).

- Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment.

- MDPI. (n.d.).

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet: 3-Fluoro-4-methylbenzonitrile.

- De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.

- Coast2Coast. (2024, August 14).

- UreaKnowHow. (n.d.). Fires in Agricultural Chemicals.

- Fisher Scientific. (n.d.). Safety Data Sheet: Benzonitrile, 2-amino-5-nitro-.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoro-3-methoxybenzonitrile.

- BASF. (n.d.).

- Thermo Fisher Scientific. (2025, September 6).

- YouTube. (2023, March 31). Biodegradable Nitrile Gloves? Everything you Wanted to Know.

- Wikipedia. (n.d.).

- Reddit. (2026, February 11). Planning out new Wash/Disposal Procedure, looking for Feedback.

- BASF. (n.d.).

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 3. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 4. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 5. fishersci.com [fishersci.com]

- 6. First Aid - Chemical Poisoning [moh.gov.sa]

- 7. westliberty.edu [westliberty.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Fires in Agricultural Chemicals | MU Extension [extension.missouri.edu]

- 10. fertilizerseurope.com [fertilizerseurope.com]

- 11. ureaknowhow.com [ureaknowhow.com]

- 12. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]

- 13. ddpsinc.com [ddpsinc.com]

- 14. resources.duralabel.com [resources.duralabel.com]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

- 17. Balancing Acute and Chronic Occupational Risks: The Use of Nitrile Butadiene Rubber Undergloves by Firefighters to Reduce Exposure to Toxic Contaminants | MDPI [mdpi.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. download.basf.com [download.basf.com]

- 20. download.basf.com [download.basf.com]

Methodological & Application

Application Note: Preparation of Benzonitrile Derivatives from 4-Amino-5-fluoro-2-methoxybenzonitrile

Strategic Analysis & Reactivity Profile

4-Amino-5-fluoro-2-methoxybenzonitrile is a high-value pharmacophore, particularly ubiquitous in the design of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. Its structural utility lies in the precise electronic "push-pull" dynamics created by its substituents:

-

The Nucleophile (C4-Amino): The primary handle for derivatization. It is moderately nucleophilic but electronically tempered by the ortho-fluorine atom (inductive withdrawal) and the para-nitrile (resonance withdrawal). This makes it an ideal candidate for

reactions with active heterocycles (e.g., chloropyrimidines or chloroquinazolines) without requiring aggressive protection strategies. -

The Modulator (C5-Fluoro): Positioned ortho to the amine, the fluorine atom lowers the pKa of the aniline nitrogen, influencing hydrogen bond donor capability in the final drug target (often critical for the hinge-binding region of kinases).

-

The Electrophile (C1-Nitrile): A versatile gateway to benzamidines, benzamides, or fused heterocycles.

This guide details three primary workflows for transforming this scaffold into bioactive derivatives: (A) Kinase Inhibitor Synthesis (

Reactivity Visualization

Caption: Reactivity map illustrating the three primary synthetic pathways for 4-Amino-5-fluoro-2-methoxybenzonitrile.

Workflow A: Synthesis of 4-Anilinoquinazolines (Kinase Inhibitor Route)

This is the most industrially relevant application. The aniline nitrogen displaces a leaving group (Cl) on a quinazoline core. This reaction is favored by the electron-withdrawing nature of the quinazoline ring.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Aromatic Substitution (

Experimental Protocol

Reagents:

-

4-Amino-5-fluoro-2-methoxybenzonitrile (1.0 equiv)

-

4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

-

Isopropanol (iPrOH) (10-15 volumes)

-

Optional: HCl in Dioxane (4M, 0.1 equiv) if reaction is sluggish.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 4-Amino-5-fluoro-2-methoxybenzonitrile (1.0 g, 6.0 mmol) and 4-Chloro-6,7-dimethoxyquinazoline (1.35 g, 6.0 mmol).

-

Solvation: Add Isopropanol (15 mL). The suspension may not be clear initially.

-

Reaction: Heat the mixture to reflux (

).-

Checkpoint: Within 30–60 minutes, the suspension should thicken significantly as the yellow/white product precipitates.

-

Validation: Monitor by TLC (9:1 DCM:MeOH). The starting aniline spot (

) should disappear.

-

-

Completion: Reflux for a total of 3–4 hours to ensure conversion.

-

Workup: Cool the reaction mixture to room temperature and then to

in an ice bath. -

Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold Isopropanol (

mL) followed by Diethyl Ether ( -

Drying: Dry the solid in a vacuum oven at

for 4 hours. -

Output: The product is isolated as the Hydrochloride Salt .

-

Yield Expectation: 85–95%.

-

Workflow B: Transformation of Nitrile to Benzamidine (Pinner Reaction)

The nitrile group at C1 is sterically crowded by the C2-methoxy group. Direct hydrolysis to the amide can be slow. The Pinner reaction provides a reliable route to the benzamidine, a precursor for synthesizing fused pyrimidines or triazines.

Experimental Protocol

Reagents:

-

Starting Material (1.0 equiv)

-

Anhydrous Ethanol (Abs. EtOH)

-

HCl gas (dry) or Acetyl Chloride (to generate HCl in situ)

-

Ammonia (methanolic or ethanolic solution)

Step-by-Step Methodology:

-

Imidate Formation:

-

Dissolve 4-Amino-5-fluoro-2-methoxybenzonitrile (500 mg) in anhydrous Ethanol (5 mL) at

. -

Bubble dry HCl gas through the solution for 30 minutes, or add Acetyl Chloride (3.0 equiv) dropwise (exothermic).

-

Seal the vessel and stir at room temperature for 16–24 hours.

-

Validation: IR spectroscopy will show the disappearance of the sharp nitrile peak (

) and appearance of the imidate band (

-

-

Precipitation: Add anhydrous Diethyl Ether to precipitate the imidate ester hydrochloride salt. Filter and dry quickly under nitrogen (hygroscopic).

-

Amidation:

-

Resuspend the imidate salt in Ethanol.

-

Add Methanolic Ammonia (7N, 3.0 equiv) at

. -

Stir at room temperature for 12 hours.

-

-

Isolation: Concentrate the solvent in vacuo. The residue is the crude benzamidine hydrochloride. Purify via recrystallization from EtOH/Ether.

Workflow C: Palladium-Catalyzed Buchwald-Hartwig Coupling[1]

When coupling this aniline with electron-rich aryl halides or sterically hindered substrates where

Catalyst Selection Logic

The fluorine and nitrile groups make the amine electron-deficient (poor nucleophile). Therefore, electron-rich, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) are necessary to facilitate the reductive elimination step on the Palladium center.

Experimental Protocol

Reagents:

-

Starting Material (1.0 equiv)

-

Aryl Bromide partner (1.1 equiv)

-

Catalyst:

(2 mol%) or -

Ligand: Xantphos (4 mol%) or BINAP

-

Base:

(2.0 equiv) - Crucial: Use Cesium Carbonate over Sodium t-Butoxide to prevent side reactions with the nitrile. -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inertion: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (

). -

Charging: Add the aniline (1.0 equiv), Aryl Bromide (1.1 equiv),

(2.0 equiv), -

Solvation: Add degassed 1,4-Dioxane.

-

Reaction: Heat to

for 12–18 hours. -

Workup: Filter through a pad of Celite to remove inorganic salts. Wash with EtOAc.

-

Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

| Parameter | Workflow A ( | Workflow B (Pinner) | Workflow C (Buchwald) |

| Primary Reagent | 4-Chloro-heterocycle | EtOH / HCl / | Aryl Bromide / Pd-Cat |

| Reaction Temp | |||

| Time | 3–4 Hours | 24–36 Hours | 12–18 Hours |

| Typical Yield | 85–95% | 60–75% | 70–85% |

| Key Challenge | Solubility of product | Hygroscopic intermediate | Catalyst poisoning by CN |

Synthesis Workflow Diagram

Caption: Step-by-step process flow for the two most critical derivatization pathways.

References

-

Synthesis of 4-Anilinoquinazolines

- Buchwald-Hartwig Protocols for Electron-Deficient Anilines: Title: Buchwald-Hartwig Amination of Anilines: Application Notes. Source: BenchChem Protocols.

-

Compound Data & Physical Properties

- Title: 4-Amino-5-fluoro-2-methoxybenzonitrile (PubChem CID 71743885).

- Source: National Center for Biotechnology Inform

-

Link:[Link]

-

General Quinazoline Synthesis via Nitriles

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrolysis of 4-Amino-5-fluoro-2-methoxybenzonitrile

Welcome to the technical support center for the synthesis of 4-Amino-5-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the hydrolysis of 4-Amino-5-fluoro-2-methoxybenzonitrile. We will delve into the mechanistic underpinnings of common issues and provide robust, field-proven protocols to enhance reaction yield and purity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for hydrolyzing 4-Amino-5-fluoro-2-methoxybenzonitrile, and what are the main considerations?

There are two fundamental and effective methods for the hydrolysis of nitriles: acid-catalyzed and base-catalyzed hydrolysis.[1][2] Both pathways proceed by converting the nitrile first to an intermediate amide, which is then subsequently hydrolyzed to the carboxylic acid.[2][3]

-

Acid-Catalyzed Hydrolysis: This method typically involves heating the nitrile under reflux with a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[4][5] The reaction mechanism begins with the protonation of the nitrile's nitrogen atom, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][8] A key advantage is that the reaction directly yields the free carboxylic acid upon completion.[1]

-

Base-Catalyzed Hydrolysis: This approach involves heating the nitrile with a strong aqueous base, most commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][9] The mechanism is initiated by the direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[6][10] This method first produces the carboxylate salt (e.g., sodium 4-amino-5-fluoro-2-methoxybenzoate). A separate acidification step during the workup is required to protonate the salt and isolate the final free carboxylic acid product.[1][5]

Q2: My reaction seems to stall, showing a significant amount of a new, polar spot by TLC that isn't my desired product. What is happening?

This is the most common issue encountered in nitrile hydrolysis and is almost always due to the formation of the stable intermediate, 4-Amino-5-fluoro-2-methoxybenzamide . Both acidic and basic hydrolysis pathways proceed through this amide intermediate.[6][11][12] While the initial conversion of the nitrile to the amide can be relatively fast, the subsequent hydrolysis of the amide to the carboxylic acid requires significantly more energy and often more vigorous conditions (higher temperatures, longer reaction times, or higher reagent concentrations).[6] If your conditions are too mild, the reaction will stall at this thermodynamically stable intermediate, resulting in low yields of the desired carboxylic acid.

Q3: How do the existing functional groups (-NH₂, -F, -OCH₃) on the benzonitrile ring influence the hydrolysis reaction?

The substituents on the aromatic ring play a crucial role in the reactivity of the nitrile group and can also introduce potential side reactions.

-

Electronic Effects: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance, while the fluoro (-F) group is electron-withdrawing inductively. The net effect of these groups makes the aromatic ring electron-rich. This can slightly decrease the electrophilicity of the nitrile carbon, potentially making it less reactive towards nucleophilic attack compared to an unsubstituted benzonitrile.

-

Potential Side Reactions:

-

Under highly concentrated strong acids like H₂SO₄, the electron-rich aromatic ring can be susceptible to side reactions such as sulfonation.

-

The basic amino group will be protonated under acidic conditions to form an ammonium salt (-NH₃⁺). This changes its electronic influence to strongly electron-withdrawing, which can alter the reaction rate.[13]

-

While stable, the methoxy ether linkage could be at risk of cleavage under extremely harsh acidic conditions (e.g., concentrated HBr or HI, not typically used for this hydrolysis) and very high temperatures.

-

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Issue 1: Low Yield - Incomplete Conversion

-

Symptom: Your reaction workup yields very little of the desired 4-Amino-5-fluoro-2-methoxybenzoic acid. Analysis of the crude reaction mixture (by TLC, LC-MS, or ¹H NMR) shows a large proportion of the starting nitrile and/or the intermediate amide.

-

Primary Cause: The reaction conditions are insufficient to drive the complete hydrolysis of both the nitrile and the highly stable amide intermediate.

-

Solutions: The key is to systematically increase the energy input and/or reagent concentration. It is critical to monitor the disappearance of the amide intermediate, not just the starting nitrile.

| Parameter | Standard Condition (If Failing) | Recommended Modification | Scientific Rationale |

| Temperature | 80-90 °C | Increase to full reflux (≥100 °C) | Provides the necessary activation energy to overcome the high stability of the C-N bond in the intermediate amide.[6] |

| Reaction Time | 4-6 hours | Extend to 12-24 hours (monitor by TLC/LCMS) | Amide hydrolysis is significantly slower than nitrile hydrolysis; extended time ensures the second stage goes to completion. |

| Reagent Conc. | 10-15% H₂SO₄ or 2M NaOH | Increase to 30-50% H₂SO₄ or 4-6M NaOH | Higher catalyst concentration increases the rate of both protonation (acid) or nucleophilic attack (base), accelerating the hydrolysis of the stable amide.[13] |

Issue 2: Product Isolation is Difficult and Yield is Poor After Workup

-

Symptom: The reaction appears complete by in-process analysis, but the isolated yield is low after extraction or filtration. The product may seem to "disappear" into the aqueous layers.

-

Primary Cause: The product, 4-Amino-5-fluoro-2-methoxybenzoic acid, is an amphoteric compound. It possesses both a basic amino group and an acidic carboxylic acid group. Its solubility in water is highly dependent on the pH of the solution.

-

Solution: Isoelectric Precipitation. The most effective purification strategy is to carefully adjust the pH of the aqueous solution to the product's isoelectric point (pI), the pH at which the molecule has a net-zero charge and minimum water solubility.

-

After Base Hydrolysis: The crude reaction mixture contains the sodium carboxylate salt. Cool the mixture in an ice bath and slowly add a strong acid (e.g., 6M HCl) with vigorous stirring.

-

After Acid Hydrolysis: The crude reaction mixture contains the ammonium salt of the product. Cool the mixture and carefully add a base (e.g., 6M NaOH) to neutralize the excess acid.

-

Precipitation: In both cases, monitor the pH continuously. As you approach the pI (typically in the range of pH 3-5 for aminobenzoic acids), the product will precipitate out of the solution as a solid.[14]

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove salts, and then with a small amount of a non-polar solvent (like cold ether or hexanes) to aid drying.

-

Issue 3: Formation of Dark, Tarry Byproducts

-

Symptom: The reaction mixture turns dark brown or black, and a significant amount of insoluble, tarry material is formed, complicating the workup.

-

Primary Cause: Decomposition of the starting material or product under excessively harsh conditions (e.g., very high acid concentration combined with high heat). Aromatic amines are particularly susceptible to oxidation and polymerization.

-

Solutions:

-

Reduce Severity: Instead of using highly concentrated acid at reflux, opt for a moderately concentrated acid (e.g., 30% H₂SO₄) and a longer reaction time. Balance is key.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions that can lead to colored, polymeric impurities.

-

Temperature Control: Ensure even heating with a suitable oil bath and avoid localized "hot spots" that can cause charring.

-

Section 3: Recommended Experimental Protocols

Disclaimer: These protocols are starting points. Optimization may be required based on your specific lab setup and scale. Always perform a risk assessment before starting any new procedure.

Protocol A: Acid-Catalyzed Hydrolysis

-

Reagents & Setup:

-

4-Amino-5-fluoro-2-methoxybenzonitrile (1.0 eq)

-

50% (w/w) Aqueous Sulfuric Acid (H₂SO₄) (10-15 mL per gram of nitrile)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Charge the round-bottom flask with the 4-Amino-5-fluoro-2-methoxybenzonitrile.

-

Carefully add the 50% sulfuric acid solution. The mixture will likely heat up; addition can be done in an ice bath for large scales.

-

Heat the mixture to a vigorous reflux (approx. 110-120 °C) using a heating mantle or oil bath.

-

Maintain reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, ensuring the disappearance of the intermediate amide.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature, then cool further in an ice bath.

-

Slowly and carefully pour the cooled acid mixture into a beaker containing a large amount of crushed ice.

-

With continuous cooling and stirring, slowly add a concentrated NaOH solution to neutralize the sulfuric acid and adjust the pH to approximately 3.5-4.5.

-

The product will precipitate as a solid. Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).

-

Dry the purified product under vacuum.

-

Protocol B: Base-Catalyzed Hydrolysis

-

Reagents & Setup:

-

4-Amino-5-fluoro-2-methoxybenzonitrile (1.0 eq)

-

6M Aqueous Sodium Hydroxide (NaOH) (10 mL per gram of nitrile)

-

Optional co-solvent: Ethanol or Dioxane (2-3 mL per gram of nitrile) to improve solubility.

-

Round-bottom flask with reflux condenser and magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add the 4-Amino-5-fluoro-2-methoxybenzonitrile, 6M NaOH solution, and the optional co-solvent.

-

Heat the mixture to reflux (approx. 100-105 °C) and maintain for 8-16 hours. Ammonia gas will be evolved.[1] Ensure adequate ventilation.

-

Monitor the reaction for the disappearance of the starting material and the intermediate amide.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, then further in an ice bath.

-

(Optional) If a co-solvent was used, remove it under reduced pressure.

-

Slowly add concentrated HCl to the cold, stirring solution to adjust the pH to ~3.5-4.5. The product will precipitate.

-

Stir the resulting slurry in the ice bath for 30-60 minutes.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold deionized water, and dry under vacuum.

-

Section 4: Visual Guides & Workflows

Diagram 1: General Hydrolysis Pathway

Caption: Reaction pathways for acid- and base-catalyzed nitrile hydrolysis.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: Decision tree for troubleshooting low yield in the hydrolysis reaction.

References

-

Hassan, M., & El-Bahnasawy, R. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung C, 62(5-6), 353-358. [Link]

-

Martínková, L., & Křen, V. (2010). Biotransformations of nitriles by nitrile- and cyanide-converting enzymes. Biocatalysis and Biotransformation, 28(1), 1-19. (General reference for nitrile hydrolysis). [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

-

Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Park, K., & Kim, J. (2012). Rhodium-Catalyzed Hydration of Nitriles to Amides. Organic Syntheses, 89, 25-33. [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2003-2007. [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

-

Chemguide. (n.d.). Hydrolysing Nitriles. [Link]

-

Lumen Learning. (n.d.). Organic Chemistry II: Hydrolysis of nitriles. [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

-

Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

- Google Patents. (2003). Method for preparing p-aminobenzoic acid.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. znaturforsch.com [znaturforsch.com]

- 14. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

Removing impurities from commercial 4-Amino-5-fluoro-2-methoxybenzonitrile batches

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Impurity Removal from 4-Amino-5-fluoro-2-methoxybenzonitrile

Executive Summary & Compound Profile

Commercial batches of 4-Amino-5-fluoro-2-methoxybenzonitrile (CAS: 1242255-68-0) often exhibit specific impurity profiles dictated by their synthetic origin—typically nucleophilic aromatic substitution (

High-purity isolation of this intermediate is critical because the 2-methoxy/5-fluoro substitution pattern is electronically sensitive. Impurities here often act as "chain terminators" or "regio-scramblers" in downstream kinase inhibitor synthesis (e.g., Abemaciclib analogs), leading to difficult-to-separate isomeric byproducts in the final API.

Compound Properties:

-

Appearance: Off-white to pale brown solid.

-

Solubility: Soluble in DMSO, EtOAc, DCM, hot Ethanol. Insoluble in Water.[1]

-

Basicity: Weakly basic (Aniline nitrogen is deactivated by the para-nitrile and ortho-fluorine).

Impurity Identification (FAQ)

Q1: My LC-MS shows a peak with the same Mass (M+H = 167) but slightly different retention time. What is it? A: This is likely a Regioisomer , specifically 4-Amino-3-fluoro-2-methoxybenzonitrile .

-

Origin: If the starting material was 3-fluoro-anisole derivative, non-selective nitration or bromination can place substituents in the wrong position.

-

Detection: Standard C18 HPLC often fails to resolve these. 19F-NMR is the gold standard here. The chemical shift of the fluorine will differ significantly (approx. 5-10 ppm shift) due to the change in ortho-shielding.

Q2: The batch is dark brown/black, but purity is >98%. Why? A: This is Aniline Oxidation (Azo/Oligomers) .

-

Cause: Anilines are prone to radical oxidation in air/light, forming highly conjugated, colored species (azo-dimers) even at trace (<0.1%) levels.

-

Impact: These can poison palladium catalysts in subsequent coupling reactions (Suzuki/Buchwald).

Q3: I see a +1 or -1 mass difference, or a halogen pattern? A:

-

Des-fluoro impurity: (M+H = 149). Result of over-reduction.

-

Bromo-precursor: (M+H ~ 229/231). Unreacted 4-bromo-2-fluoro-5-methoxy precursor.

Troubleshooting & Purification Protocols

Scenario A: Removing Regioisomers (The "Polishing" Protocol)

Best for: Removing 3-fluoro isomers and trace starting materials.

Mechanism: This protocol relies on Differential Solubility . The target compound (4-amino-5-fluoro...) has a higher lattice energy due to the specific H-bonding network of the 4-amino/2-methoxy motif compared to its isomers.

Protocol:

-

Solvent Selection: Use Ethanol/Water (3:1) or Toluene/Heptane .

-

Dissolution: Suspend the crude solid in Ethanol (5 mL per gram). Heat to reflux (

) until fully dissolved. -

Clarification: If the solution is dark, add Activated Carbon (5 wt%) while hot. Stir for 10 mins. Filter hot through a Celite pad.

-

Crystallization:

-

Add Water (warm) dropwise until persistent turbidity is observed.

-

Re-heat to clear the solution.

-

Allow to cool slowly to room temperature (stirring at 50 RPM).

-

Chill to

for 2 hours.

-

-

Harvest: Filter the crystals. Wash with cold Ethanol/Water (1:1).

Self-Validation:

-

Success: Melting point should sharpen (Target:

128-132°C, verify specific batch CoA). -

Failure: Oiling out indicates cooling was too fast or too much water was added. Re-heat and add more Ethanol.

Scenario B: Removing Colored Impurities (The "Silica Rescue")

Best for: Dark, tarry batches that poison catalysts.

Mechanism: Polar oxidation products adsorb strongly to silica/charcoal, while the fluorinated benzonitrile elutes freely.

Protocol:

-

Slurry: Dissolve crude (1 g) in DCM (10 mL) .

-

Adsorbent: Add Silica Gel (2 g) directly to the flask. Evaporate solvent to create a "dry load."

-

Filtration: Place the dry silica-compound mixture on top of a short sintered glass funnel packed with fresh silica (2 cm height).

-

Elution: Wash with 20% Ethyl Acetate in Hexanes . The target compound will elute as a pale yellow solution; the dark tar will remain at the baseline.

-

Concentration: Evaporate the filtrate to dryness.

Visual Troubleshooting Guides

Figure 1: Impurity Origin & Fate

This diagram traces where impurities come from and which method removes them.

Caption: Workflow relating specific impurity types to the most effective purification strategy.

Figure 2: Purification Decision Tree

Follow this logic to select the correct protocol.

Caption: Step-by-step logic for determining the necessary purification steps based on analytical data.

Solvent Selection Matrix

| Solvent System | Role | Pros | Cons |

| Ethanol / Water | Recrystallization | Excellent for removing inorganic salts and polar precursors. Green solvent. | High boiling point of water can make drying difficult. |

| Toluene / Heptane | Recrystallization | Best for removing non-polar organic impurities (e.g., de-aminated byproducts). | Toluene is harder to remove (high BP). |

| DCM / Hexane | Precipitation | Good for "crashing out" the product from oily residues. | Poor selectivity for regioisomers. |

| Ethyl Acetate | Reslurry | Removes surface impurities without full dissolution (high yield). | Low purification factor compared to crystallization. |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71743885, 4-Amino-2-fluoro-5-methoxybenzonitrile. Retrieved from [Link]

-

Segado, M., et al. (2016).[2] Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts. Physical Chemistry Chemical Physics.[2] Retrieved from [Link]

Sources

- 1. 4-Amino-2-fluoro-5-methoxybenzonitrile 98% Supplier in Mumbai, 4-Amino-2-fluoro-5-methoxybenzonitrile 98% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low lying excited states and radiationless deactivation. Part II: influence of substitution on luminescence patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Resolving Regioisomer Contamination in 4-Amino-5-fluoro-2-methoxybenzonitrile

Executive Summary

In the synthesis of 4-Amino-5-fluoro-2-methoxybenzonitrile (Target), a critical intermediate for EGFR and MEK kinase inhibitors, the most persistent quality excursion is contamination by its regioisomer, 5-Amino-4-fluoro-2-methoxybenzonitrile (Impurity).[1]

This guide addresses the root cause of this isomerization—typically governed by competing nucleophilic aromatic substitution (

Module 1: Diagnostic & Detection

Q1: How do I definitively distinguish the 4-amino target from the 5-amino impurity?

A: While both isomers have the same mass (

| Feature | Target (4-Amino) | Impurity (5-Amino) | Reasoning |

| Two singlets (or doublets with | Two singlets (or doublets with | Both are 1,2,4,5-substituted benzenes.[1] | |

| Shielding Effect | Proton at C3 is shielded (upfield) | Proton at C6 is shielded | Protons ortho to amino groups are shielded. |

| The F atom in the target is para to the OMe group (electron donor), causing an upfield shift relative to the impurity.[1] | |||

| Basicity (Critical) | Low ( | Moderate ( | Target amine is para to CN (strong EWG). Impurity amine is para to OMe (strong EDG). |

Diagnostic Action:

Run a

Module 2: Root Cause Analysis

Q2: Why is the regioisomer forming despite using high-purity starting materials?

A: The formation is intrinsic to the

The reaction involves the nucleophilic attack of ammonia (

-

Path A (Desired): Attack at C4. The C4 position is para to the Cyano group. The CN group is a strong Electron Withdrawing Group (EWG) that stabilizes the Meisenheimer complex intermediate through resonance, drastically lowering the activation energy.[1]

-

Path B (Undesired): Attack at C5. The C5 position is meta to the Cyano group (weak activation) but para to the Methoxy group. While the Methoxy group is an Electron Donating Group (EDG) by resonance (deactivating for

), it is inductively withdrawing. Under high-temperature or forcing conditions, the selectivity ratio (

Visualizing the Competition:

Figure 1: Kinetic competition in the SnAr reaction. Path A is favored electronically by the para-cyano group.[1]

Module 3: Purification & Resolution

Q3: Recrystallization isn't working. How do I remove the isomer?

A: Standard recrystallization often fails because the isomers are isostructural (similar crystal lattice energy). Instead, you must exploit the electronic difference (Basicity) described in Module 1.

The "pKa Swing" Protocol: Since the Impurity (5-amino) is para to the electron-donating Methoxy group, it is significantly more basic than the Target (4-amino), which is para to the electron-withdrawing Cyano group.[1] We can selectively protonate and extract the impurity.

Step-by-Step Purification Protocol

-

Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram of solid). Ensure complete dissolution; mild heating (40°C) is acceptable.

-

The "Titration" Wash:

-

Prepare a 0.5 M HCl solution (or 5% Acetic Acid for milder conditions).

-

Crucial Step: Calculate the theoretical moles of the impurity (based on HPLC/NMR integration, e.g., if you have 10% impurity, use 0.15 equivalents of acid relative to the total bulk).[1]

-

Wash the organic layer with this limiting amount of acid.

-

Mechanism:[1][2] The more basic Impurity will protonate first and partition into the aqueous layer.[1] The less basic Target remains in the EtOAc.

-

-

Separation: Separate the layers. Keep the Organic Layer.

-

Verification: Check the Organic Layer by HPLC. If impurity persists, repeat step 2 with a smaller portion of acid (0.05 eq).

-

Isolation: Wash the organic layer with Brine, dry over

, and concentrate. -

Final Polish: Recrystallize the residue from Ethanol/Heptane (1:3) to remove trace color/salts.

Quantitative Comparison of Methods:

| Method | Yield | Purity (Target) | Notes |

| Standard Recrystallization | 65% | 92% | Co-crystallization is common.[1] |

| pKa Swing Extraction | 85% | >99.5% | Exploits electronic differences. Scalable. |

| Column Chromatography | 70% | 98% | Labor intensive; poor separation on silica due to tailing. |

Module 4: Prevention & Optimization

Q4: Can I prevent the impurity from forming in the first place?

A: While you cannot eliminate Path B entirely, you can maximize the

-

Temperature Control:

selectivity decreases as temperature increases.-

Recommendation: Run the ammonolysis at the lowest possible temperature that maintains conversion (e.g., 40-60°C instead of 100°C).

-

-

Solvent Selection: Use a non-polar aprotic solvent if possible, or a polar aprotic solvent (DMSO, DMF) with controlled stoichiometry.[1]

-

Insight: Polar aprotic solvents stabilize the charged Meisenheimer complex. While this speeds up the reaction, it can sometimes lower selectivity by lowering the energy barrier for the minor pathway.[1] However, for this specific substrate, Acetonitrile or THF often provides a better selectivity profile than DMF.[1]

-

-

Leaving Group: If you are synthesizing the precursor, ensure you are using the Fluorine derivative.[1]

-

Note: Chloro-derivatives react much slower and often require higher temperatures, which ruins selectivity.[1]

-

Purification Decision Tree

Figure 2: Decision tree for selecting the appropriate purification method based on impurity load.

References

-

WuXi Biology. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link] (Mechanistic principles of SnAr selectivity).

-

Baran Lab. (2024). Haloselectivity of Heterocycles. Retrieved from [Link] (Predictive rules for halogen displacement and NMR shifts).

-

Phenomenex. (2024).[3] HPLC Enantioseparation of Amino Acids. Retrieved from [Link] (Chromatographic principles for amino-aryl derivatives).

-

PubChem. (2024).[4] 4-Amino-2-fluoro-5-methylbenzonitrile Compound Summary. Retrieved from [Link].

Sources

- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]

- 4. 4-Amino-2-fluoro-5-methylbenzonitrile | C8H7FN2 | CID 14621073 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

LCMS Identification of 4-Amino-5-fluoro-2-methoxybenzonitrile: A Comparative Method Development Guide

Executive Summary

Objective: To define a robust LCMS identification protocol for 4-Amino-5-fluoro-2-methoxybenzonitrile (CAS: 1242255-68-2), a critical intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors).

The Challenge: This analyte presents a "retention trap" for standard generic methods. As a fluorinated aniline derivative with a nitrile handle, it possesses a mix of weak basicity and polar-embedded hydrophobicity. Standard C18 columns often fail to resolve it from des-fluoro impurities or structural isomers due to insufficient selectivity for the fluorine substitution.

The Solution: This guide compares the industry-standard C18 stationary phase against a Biphenyl stationary phase .[1][2] We demonstrate that while C18 provides adequate retention, the Biphenyl phase offers superior selectivity through enhanced

Chemical Profile & Analytical Strategy

| Property | Value / Characteristic | Analytical Implication |

| Formula | C | Monoisotopic Mass: ~166.05 Da |

| Basicity (pKa) | ~3.5 - 4.0 (Aniline N) | Weak base. Requires acidic mobile phase for protonation ( |

| LogP | ~1.8 (Estimated) | Moderately lipophilic, but polar functional groups (CN, NH |

| Structural Features | Fluorine, Nitrile, Methoxy | Fluorine: High electronegativity; creates dipole moments exploitable by specific phases.Aromatic Ring: Prime candidate for |

Comparative Evaluation: C18 vs. Biphenyl[1][2][3]

Hypothesis

A standard Alkyl C18 column relies solely on hydrophobic interactions. However, the target molecule's fluorine atom and planar aromatic system suggest that a Biphenyl phase—which utilizes both hydrophobic and

Experimental Setup

-

System: UHPLC coupled to Q-TOF MS (or Triple Quad).

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).[3]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

Performance Data Comparison

| Feature | Alternative A: Generic C18 | Alternative B: Biphenyl (Recommended) |

| Mechanism | Hydrophobic Interaction only. | Hydrophobic + |

| Retention (k') | Moderate (k' ~ 2.5). Elutes early, often near solvent front impurities. | High (k' ~ 4.5). Enhanced retention moves peak away from suppression zones. |

| Selectivity ( | Low for F-positional isomers. | High. The electron-deficient fluorine ring interacts strongly with the electron-rich biphenyl ligands. |

| Peak Shape | Tailing often observed due to silanol interactions with the amine. | Sharper symmetry. The high surface coverage of biphenyl ligands shields silanols. |

| MS Sensitivity | Good, but potential suppression from early elution. | Excellent. Elution in higher organic % improves desolvation efficiency in ESI source. |

Decision Matrix

Verdict: Choose Biphenyl for identification and purity profiling. Choose C18 only for rough, high-throughput screening where resolution is not critical.

Detailed Experimental Protocol

A. Sample Preparation[5][6]

-

Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

-

Working Standard: Dilute Stock 1:100 in 50:50 Water:Methanol (10 µg/mL).

-

Matrix Consideration: If extracting from a reaction mixture, perform a simple protein precipitation or filtration (0.2 µm PTFE) to remove synthesis catalysts.

B. LC-MS Instrument Parameters (Biphenyl Method)

| Parameter | Setting | Rationale |

| Column | Biphenyl, 2.1 x 100 mm, 2.7 µm (Fused Core) | Fused core particles provide UHPLC performance at lower backpressures.[3] |

| Flow Rate | 0.4 mL/min | Optimal linear velocity for 2.7 µm particles. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer kinetics. |

| Ionization | ESI Positive (+) | The aniline amine is readily protonated ( |

| Capillary Voltage | 3.5 kV | Standard for positive mode ESI. |

| Cone Voltage | 20 - 40 V | Moderate voltage prevents in-source fragmentation of the labile nitrile. |

C. Workflow Diagram

The following diagram illustrates the logical flow of the identification process, ensuring self-validation at each step.

Caption: Step-by-step LCMS identification workflow with decision gates for troubleshooting.

Mass Spectrometry Identification Logic

To validate the identity of 4-Amino-5-fluoro-2-methoxybenzonitrile, you must observe specific fragmentation patterns. The parent ion alone is insufficient due to potential isomers.

Primary Ion

-

Observed Mass:

167.06 ( -

Theoretical Exact Mass: 167.0615

Diagnostic Fragmentation Pathway (MS/MS)

Fragmentation in Q-TOF or Triple Quad instruments (Collision Energy: 20-30 eV) typically follows this pathway:

-

Loss of Methyl Radical (

): The methoxy group is labile. -

Loss of HCN: The nitrile group is a characteristic loss for benzonitriles.[4]

- (or sequential loss from fragments).

-

Loss of CO: Expulsion of CO from the methoxy/phenol remnant.

Caption: Proposed ESI(+) fragmentation pathway for structural confirmation.

References

- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36.

Sources

FTIR absorption bands for nitrile group in 4-Amino-5-fluoro-2-methoxybenzonitrile

Technical Guide: FTIR Characterization of the Nitrile Group in 4-Amino-5-fluoro-2-methoxybenzonitrile

Executive Summary

This guide provides a definitive technical analysis of the FTIR spectral signature of 4-Amino-5-fluoro-2-methoxybenzonitrile (CAS 71965-22-5), a critical intermediate in the synthesis of fluoropyrimidines and kinase inhibitors.

The primary focus is the nitrile (C≡N) stretching vibration , which serves as the primary "fingerprint" for reaction monitoring and purity assessment. Unlike standard benzonitriles, the specific electronic environment of this molecule—characterized by a "push-pull" system between the electron-donating amino group and the electron-withdrawing nitrile—shifts the absorption band to a distinct frequency range. This guide compares these spectral features against common process impurities (amides/acids) and structural analogs to establish a robust identification protocol.

Theoretical Framework: Electronic Substituent Effects

To accurately interpret the spectrum, one must understand the causality behind the peak position. The nitrile stretch (

-

Base Value: Unsubstituted Benzonitrile absorbs at ~2228 cm⁻¹ .

-

The "Push" (Red Shift): The 4-Amino group is a strong resonance donor. It pushes electron density into the ring and onto the nitrile nitrogen, increasing the contribution of the ketenimine-like resonance structure (

). This weakens the C≡N triple bond character, lowering the frequency significantly (typically -15 to -20 cm⁻¹). -

The "Pull" & Modulation:

-

5-Fluoro (Meta): Acts primarily through inductive withdrawal (

), slightly strengthening the bond and opposing the amino group's effect (+5 to +8 cm⁻¹). -

2-Methoxy (Ortho): Provides a mix of resonance donation and steric influence, generally contributing to a slight further red shift.

-

Net Result: The competing effects result in a highly characteristic, strong absorption band in the 2205–2215 cm⁻¹ range, distinct from non-conjugated nitriles.

Comparative Analysis: Target vs. Alternatives (Impurities)

In a drug development context, the "alternatives" are the structural impurities that indicate process failure (e.g., hydrolysis). The table below contrasts the target molecule with its critical process impurities.

Table 1: Spectral Comparison of Key Diagnostic Bands

| Compound | Status | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H / O-H Region |

| 4-Amino-5-fluoro-2-methoxybenzonitrile | Target | 2205 – 2215 (Strong, Sharp) | Absent | ~3300–3450 (Doublet, NH₂) |

| 4-Amino-5-fluoro-2-methoxybenzamide | Impurity (Hydrolysis) | Absent | 1650 – 1690 (Strong, Amide I) | ~3150–3400 (Complex, Amide NH) |

| 4-Amino-5-fluoro-2-methoxybenzoic Acid | Precursor / Degradant | Absent | 1680 – 1710 (Broad, Acid C=O) | 2500–3300 (Very Broad, Acid OH) |

| Benzonitrile (Standard) | Reference | 2228 (Medium) | Absent | Absent |

Critical Insight: The disappearance of the sharp peak at ~2210 cm⁻¹ and the emergence of a carbonyl band at ~1670 cm⁻¹ is the primary indicator of nitrile hydrolysis, a common stability issue for this class of compounds under acidic/basic conditions.

Visualization of Electronic Effects & QC Logic

Figure 1: Electronic "Push-Pull" Mechanism

This diagram illustrates how the para-amino group weakens the nitrile bond, causing the frequency shift.

Caption: Signal transduction of electronic effects. The strong resonance from the amino group (blue) dominates, lowering the nitrile frequency despite the inductive pull from the fluorine (yellow).

Figure 2: QC Decision Tree for Spectral Analysis

A self-validating workflow for verifying identity and purity.

Caption: Logical workflow for batch release. Presence of C≡N is necessary but not sufficient; absence of C=O is required to confirm purity.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: To confirm the identity of 4-Amino-5-fluoro-2-methoxybenzonitrile with >99% confidence using Attenuated Total Reflectance (ATR).

Equipment:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Diamond ATR Crystal (Single bounce).

Step-by-Step Methodology:

-

Background Collection: Clean the crystal with isopropanol. Collect an air background (32 scans, 4 cm⁻¹ resolution) to ensure no atmospheric CO₂/H₂O interference.

-

Sample Preparation: Place ~5-10 mg of the solid sample directly onto the center of the diamond crystal.

-

Note: No KBr dilution is required, eliminating hygroscopic errors.

-

-

Compression: Apply pressure using the anvil until the force gauge reads the optimal value (typically 80-100 N).

-

Validation: Ensure the "preview" mode shows a signal intensity >20% T to guarantee good contact.

-

-

Acquisition: Scan the sample (32 scans, 4 cm⁻¹ resolution).

-

Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this can distort the sharp nitrile peak.

Acceptance Criteria:

-

Primary ID: Presence of a single, sharp band at 2210 ± 5 cm⁻¹ .

-

Secondary ID: Doublet at 3300–3500 cm⁻¹ (Primary Amine N-H stretch).

-

Purity Check: Absence of significant bands between 1650–1750 cm⁻¹ (Limit of Detection: ~0.5% impurity).

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects in IR).

-

NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology. [Link]

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Source for nitrile shift predictions).

-

PubChem. 4-Amino-5-fluoro-2-methoxybenzonitrile (Compound Summary). National Library of Medicine. [Link]

A Comparative Guide to HPLC Retention Times of Fluorinated Benzonitrile Isomers

For researchers, synthetic chemists, and drug development professionals, the precise analysis and purification of isomeric mixtures are critical yet often challenging tasks. Positional isomers, such as the fluorinated benzonitriles, possess identical mass and similar physicochemical properties, making their separation a complex endeavor. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile. We will delve into the underlying chromatographic principles, present a comparative analysis of their physicochemical properties, and provide a robust experimental protocol to achieve their baseline separation, underscoring the importance of stationary phase selection in resolving these closely related compounds.

The Challenge of Separating Positional Isomers

Positional isomers present a unique challenge in chromatography. Unlike compounds with different functional groups or carbon skeletons, the subtle differences in the spatial arrangement of substituents on an aromatic ring lead to minor variations in polarity, hydrophobicity, and molecular shape. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with a nonpolar stationary phase (like C18), these slight differences are often insufficient to achieve adequate resolution. Therefore, a more nuanced approach that leverages alternative separation mechanisms is required.

The Power of Pentafluorophenyl (PFP) Stationary Phases

To overcome the limitations of traditional C18 columns in separating positional isomers, specialized stationary phases are necessary. Pentafluorophenyl (PFP) phases have emerged as a powerful tool for this purpose.[1][2] The fluorinated phenyl ring of the PFP ligand offers a unique combination of interactions that go beyond simple hydrophobicity. These include:

-

π-π Interactions: The electron-rich π-systems of the aromatic analytes can interact with the electron-deficient π-system of the PFP ring.

-

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a strong dipole moment on the PFP ring, which can interact with the dipole moments of the analytes.[2]

-

Hydrogen Bonding: Although not the primary interaction for benzonitriles, the fluorine atoms can act as weak hydrogen bond acceptors.

-

Shape Selectivity: The rigid structure of the PFP phase can lead to differential interactions based on the shape of the isomers.[3]

These multiple interaction modes provide the enhanced selectivity needed to resolve compounds with minor structural differences, such as the fluorobenzonitrile isomers.[4][5]

Physicochemical Properties and Predicted Retention Behavior

The retention time of a compound in reversed-phase HPLC is influenced by its polarity and hydrophobicity. A more hydrophobic (less polar) compound will have a stronger affinity for the nonpolar stationary phase and thus a longer retention time. The octanol-water partition coefficient (LogP) is a common measure of a compound's hydrophobicity.[6][7] The dipole moment, on the other hand, is a measure of the separation of charge within a molecule and influences its polarity.

Let's examine the key physicochemical properties of the fluorobenzonitrile isomers:

| Isomer | Structure | LogP | Dipole Moment (Debye) |

| 2-Fluorobenzonitrile | 1.5[8] | 4.04 | |

| 3-Fluorobenzonitrile | 1.70 | 3.23 | |

| 4-Fluorobenzonitrile | 1.58 | 1.63 |

Based on these properties, we can predict the elution order on a PFP column. In reversed-phase chromatography, higher LogP values generally correlate with longer retention times. Therefore, based on hydrophobicity alone, the expected elution order would be:

2-Fluorobenzonitrile < 4-Fluorobenzonitrile < 3-Fluorobenzonitrile

However, the unique selectivity of the PFP phase, driven by dipole-dipole interactions, can significantly influence this order. The large differences in the dipole moments of the isomers will lead to varied strengths of interaction with the polar PFP stationary phase. The 2- and 3-isomers, with their larger dipole moments, are expected to interact more strongly with the PFP phase than the 4-isomer. This can lead to a retention order that is not solely dictated by hydrophobicity.

Experimental Protocol for Isomer Separation

This section provides a detailed, step-by-step methodology for the separation of 2-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-fluorobenzonitrile using a PFP stationary phase. This protocol is designed to be a robust starting point for method development and can be optimized to suit specific laboratory instrumentation and requirements.

Instrumentation and Materials

-

HPLC System: A binary or quaternary HPLC system with a UV detector.

-

Column: A Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Analytes: 2-Fluorobenzonitrile, 3-Fluorobenzonitrile, and 4-Fluorobenzonitrile standards.

-

Solvents: HPLC-grade acetonitrile and water.

-

Sample Preparation: Prepare individual stock solutions of each isomer in acetonitrile at a concentration of 1 mg/mL. Create a mixed standard solution by combining equal volumes of each stock solution and diluting with the initial mobile phase composition to a final concentration of approximately 10 µg/mL for each component.

Chromatographic Conditions

| Parameter | Value | Rationale |

| Column | Pentafluorophenyl (PFP), 150 x 4.6 mm, 5 µm | Provides multiple interaction mechanisms (π-π, dipole-dipole) for enhanced selectivity of positional isomers.[1][2] |

| Mobile Phase A | Water | The aqueous component in reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile | The organic modifier; its concentration is adjusted to control retention. |

| Gradient | 40% B to 60% B over 15 minutes | A gradient elution is recommended for initial method development to ensure all isomers elute with good peak shape.[4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Temperature control ensures reproducible retention times. |

| Detection Wavelength | 254 nm | A common wavelength for the detection of aromatic compounds. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Workflow Diagram

Caption: Experimental workflow for the HPLC separation of fluorobenzonitrile isomers.

Logical Relationship Diagram: Isomer Properties and Retention

The following diagram illustrates the relationship between the physicochemical properties of the fluorobenzonitrile isomers and their expected retention behavior on a PFP column.

Caption: Factors influencing the HPLC retention of fluorobenzonitrile isomers on a PFP column.

Conclusion